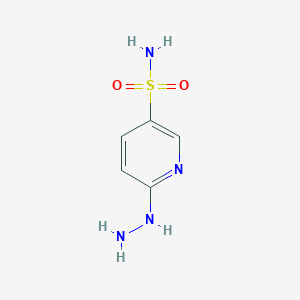

6-Hydrazinylpyridine-3-sulfonamide

Übersicht

Beschreibung

6-Hydrazinylpyridine-3-sulfonamide is a compound that falls within the category of sulfonamide derivatives, which are known for their wide application in organic synthesis and medicinal chemistry. These compounds are particularly interesting due to their ability to inhibit human carbonic anhydrases, enzymes that are involved in various biochemical processes. The presence of a hydrazinyl group attached to the sulfonamide moiety allows for the formation of various bonds, contributing to the compound's versatility in chemical reactions and potential biological activity .

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those with a hydrazinyl group, often involves multistage schemes that may include the use of thermal, basic, oxidative, radical, and/or transition metal-catalyzed conditions to remove the hydrazinyl group and allow the sulfonyl group to react with other compounds. This process can lead to the formation of carbon-sulfur, sulfur-nitrogen, sulfur-halogen, sulfur-sulfur, and sulfur-selenium bonds, which are crucial for creating a variety of sulfones, sulfonamides, sulfonyl halides, thiosulfonates, and selenosulfonates .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is significant in their ability to bind to the active sites of carbonic anhydrases. The crystal structure of a related sulfonamide compound bound to carbonic anhydrase II revealed favorable interactions that explain its strong affinity for the enzyme. These interactions are key to understanding the inhibitory potential of these compounds and can be exploited in the design of new inhibitors .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions due to their functional groups. For instance, the hydrazinyl group can be removed under certain conditions, allowing the sulfonyl group to form bonds with a wide range of organic compounds. This reactivity is utilized in the construction of carbocycles, heterocycles, and stereogenic centers, which are important in the development of pharmaceuticals and other biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the provided data. However, the general properties of sulfonamide derivatives can be inferred. These compounds typically exhibit good solubility in polar solvents due to their polar sulfonyl group, and their reactivity can be influenced by the presence of other functional groups in the molecule. The ability to form stable bonds with various elements and the presence of heterocyclic systems in their structure contribute to their biological activity and potential as medicinal agents .

Wissenschaftliche Forschungsanwendungen

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamides, including compounds like 6-Hydrazinylpyridine-3-sulfonamide, are a significant class of synthetic antibiotics that have played a pivotal role in treating bacterial infections. Beyond their antibacterial properties, sulfonamides have found applications in various therapeutic areas due to their inhibition capabilities against different enzymes and receptors.

Antibacterial and Antiviral Applications : Sulfonamides are historically known for their antibacterial properties. They act as bacteriostatic agents by inhibiting the bacterial synthesis of folic acid, which is essential for bacterial growth and replication. Moreover, certain sulfonamides have been utilized as antiviral HIV protease inhibitors, showcasing their versatility in treating infections (Gulcin & Taslimi, 2018).

Anticancer Applications : The application of sulfonamides in cancer therapy is another area of significant interest. Due to their ability to inhibit various enzymes involved in tumor growth and metastasis, sulfonamides are being explored as potential anticancer agents. This includes their role in inhibiting carbonic anhydrase enzymes, which are involved in pH regulation within tumors, contributing to the uncontrolled proliferation of cancer cells (Carta, Scozzafava, & Supuran, 2012).

Neurological Disorders and Glaucoma : Sulfonamides have found applications in treating neurological disorders such as epilepsy, through their inhibitory action on certain receptors and enzymes in the brain. Additionally, their role as carbonic anhydrase inhibitors renders them useful in treating glaucoma, a condition characterized by increased intraocular pressure, potentially leading to blindness if untreated (Azevedo-Barbosa et al., 2020).

Environmental Impact and Biodegradation

Environmental Presence and Impact : Sulfonamides, due to their widespread use, have been detected in various environmental matrices, raising concerns about their impact on microbial communities and the potential development of antibiotic resistance. Studies have shown that sulfonamides can affect microbial diversity and induce resistance genes in environmental bacteria, posing a risk to human health and ecosystems (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Biodegradation and Remediation Strategies : Addressing the environmental impact of sulfonamides includes exploring biodegradation pathways and remediation strategies. Research into microbial degradation of sulfonamides aims to identify effective microbial strains and conditions that facilitate the breakdown of these compounds, thereby mitigating their persistence in the environment and reducing the risk of resistance development (Deng, Li, & Zhang, 2018).

Wirkmechanismus

Target of Action

The primary targets of 6-Hydrazinylpyridine-3-sulfonamide are bacterial enzymes, specifically dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial metabolism and survival, making them ideal targets for antibacterial drugs .

Mode of Action

This compound acts as a competitive inhibitor of its target enzymes . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of dihydropteroate synthetase, thereby blocking the enzyme’s active site and preventing the synthesis of folic acid, which is essential for bacterial DNA synthesis .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the folate synthesis pathway in bacteria . This leads to a deficiency in folic acid, which is necessary for the synthesis of nucleotides that make up DNA. As a result, bacterial DNA synthesis is hindered, leading to inhibited growth and replication .

Result of Action

The ultimate result of this compound’s action is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, the drug prevents bacteria from producing the nucleotides needed for DNA synthesis. This halts bacterial replication and allows the immune system to eliminate the infection .

Eigenschaften

IUPAC Name |

6-hydrazinylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c6-9-5-2-1-4(3-8-5)12(7,10)11/h1-3H,6H2,(H,8,9)(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODFJZCIJKBHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)

![1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2529778.png)

![3-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2529780.png)

![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2529785.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)

![2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B2529790.png)